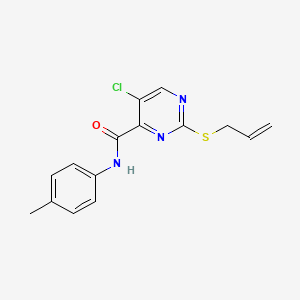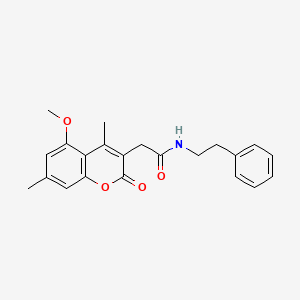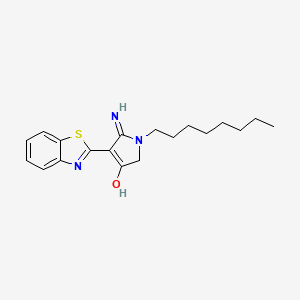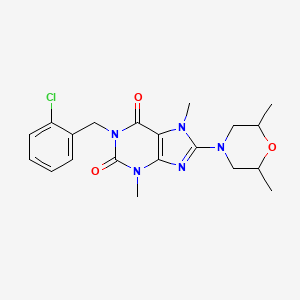![molecular formula C23H27N5OS B11384066 N-(2,3-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384066.png)
N-(2,3-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various phenyl groups.
Preparation Methods
The synthesis of N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and thiadiazine precursors, followed by their fusion under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiadiazine rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines with different substituents on the phenyl rings These compounds share a similar core structure but differ in their biological activities and applications
Properties
Molecular Formula |
C23H27N5OS |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5OS/c1-5-16-10-12-17(13-11-16)20-21(30-23-26-25-19(6-2)28(23)27-20)22(29)24-18-9-7-8-14(3)15(18)4/h7-13,20-21,27H,5-6H2,1-4H3,(H,24,29) |
InChI Key |
DLZKXHKARMYMGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383994.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-propan-2-ylurea](/img/structure/B11384002.png)
![Ethyl 5-acetyl-2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11384017.png)


![2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11384034.png)
![12-chloro-3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11384043.png)
![4-amino-N-(2-{[2-(trifluoromethyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11384044.png)

![3-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11384055.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384058.png)


![6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384078.png)
